molecular formula C24H51B B14520592 Tri(octan-3-yl)borane CAS No. 62594-02-9

Tri(octan-3-yl)borane

Cat. No.: B14520592
CAS No.: 62594-02-9
M. Wt: 350.5 g/mol
InChI Key: HMEDJRXBJNYMFP-UHFFFAOYSA-N
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Description

Tri(octan-3-yl)borane is an organoboron compound characterized by the presence of three octan-3-yl groups attached to a central boron atom. This compound is part of the broader class of trialkylboranes, which are known for their unique chemical properties and reactivity. Organoboron compounds, including this compound, have gained significant attention in various fields of chemistry due to their versatility and utility in synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tri(octan-3-yl)borane typically involves the reaction of boron trihalides with octan-3-yl lithium or octan-3-yl magnesium halides. The general reaction can be represented as follows:

BCl3+3RLiB(R)3+3LiClBCl_3 + 3 RLi \rightarrow B(R)_3 + 3 LiCl BCl3​+3RLi→B(R)3​+3LiCl

where (R) represents the octan-3-yl group. The reaction is usually carried out in an inert atmosphere to prevent the hydrolysis of the boron trihalide. The reaction mixture is then subjected to purification processes such as distillation or recrystallization to obtain the pure this compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where boron trihalides and octan-3-yl reagents are fed into a reactor. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The product is then isolated and purified using techniques such as fractional distillation.

Chemical Reactions Analysis

Types of Reactions

Tri(octan-3-yl)borane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borates.

    Reduction: It can act as a reducing agent in certain organic transformations.

    Substitution: The octan-3-yl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out in an aqueous or organic solvent.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce this compound.

    Substitution: Halogenating agents like bromine or chlorine can be used to substitute the octan-3-yl groups.

Major Products

    Oxidation: Boronic acids or borates.

    Reduction: Reduced boron compounds.

    Substitution: Halogenated boron compounds.

Scientific Research Applications

Tri(octan-3-yl)borane has found applications in various scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis, particularly in hydroboration reactions.

    Biology: Organoboron compounds are being explored for their potential use in drug delivery systems and as enzyme inhibitors.

    Medicine: Research is ongoing to investigate the potential therapeutic applications of organoboron compounds in treating diseases such as cancer.

    Industry: this compound is used in the production of polymers and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which tri(octan-3-yl)borane exerts its effects is primarily through its role as a Lewis acid. The boron atom in the compound has an empty p-orbital, which allows it to accept electron pairs from donor molecules. This property makes this compound an effective catalyst in various chemical reactions, including hydroboration and polymerization. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates.

Comparison with Similar Compounds

Similar Compounds

    Triethylborane: Another trialkylborane with ethyl groups instead of octan-3-yl groups.

    Triphenylborane: A triarylborane with phenyl groups.

    Tris(pentafluorophenyl)borane: A triarylborane with pentafluorophenyl groups, known for its strong Lewis acidity.

Uniqueness

Tri(octan-3-yl)borane is unique due to the presence of long alkyl chains, which can influence its solubility, reactivity, and steric properties. This makes it particularly useful in applications where these properties are advantageous, such as in the synthesis of complex organic molecules and in industrial processes requiring specific catalytic properties.

Properties

CAS No.

62594-02-9

Molecular Formula

C24H51B

Molecular Weight

350.5 g/mol

IUPAC Name

tri(octan-3-yl)borane

InChI

InChI=1S/C24H51B/c1-7-13-16-19-22(10-4)25(23(11-5)20-17-14-8-2)24(12-6)21-18-15-9-3/h22-24H,7-21H2,1-6H3

InChI Key

HMEDJRXBJNYMFP-UHFFFAOYSA-N

Canonical SMILES

B(C(CC)CCCCC)(C(CC)CCCCC)C(CC)CCCCC

Origin of Product

United States

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